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Compound of Interest

Compound Name: Quinoxalin-2-amine

Cat. No.: B120755 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

spectroscopic data for quinoxalin-2-amine, a key heterocyclic compound with significant

interest in medicinal chemistry and materials science. This document is intended to serve as a

comprehensive resource, presenting quantitative NMR data, detailed experimental protocols,

and a structural representation to aid in the characterization and utilization of this molecule.

Spectroscopic Data
The structural elucidation of quinoxalin-2-amine relies heavily on ¹H and ¹³C NMR

spectroscopy. The following tables summarize the chemical shifts (δ) in parts per million (ppm)

for the key nuclei.

Table 1: ¹H NMR Spectroscopic Data for Quinoxalin-2-amine
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Proton Chemical Shift (δ, ppm) Multiplicity

H-3 8.35 s

H-5 7.85 dd

H-6 7.35 ddd

H-7 7.62 ddd

H-8 7.75 dd

NH₂ 6.85 s (br)

Note: The chemical shift of the amine (NH₂) protons can be broad and may vary with solvent

and concentration.

Table 2: ¹³C NMR Spectroscopic Data for Quinoxalin-2-amine

Carbon Chemical Shift (δ, ppm)

C-2 154.5

C-3 141.0

C-4a 139.5

C-5 128.8

C-6 125.0

C-7 129.5

C-8 126.5

C-8a 138.0

Experimental Protocols
The acquisition of high-quality NMR data is fundamental for accurate structural analysis. Below

is a representative experimental protocol for obtaining ¹H and ¹³C NMR spectra of quinoxalin-
2-amine.
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Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of quinoxalin-2-amine for ¹H

NMR and 20-50 mg for ¹³C NMR analysis.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully

soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common

choices for quinoxaline derivatives.

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the selected

deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR

tube.

Internal Standard: For precise chemical shift referencing, a small amount of an internal

standard, such as tetramethylsilane (TMS) at 0.00 ppm, is typically added.

NMR Spectrometer Setup and Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

to achieve optimal signal dispersion and resolution.

Tuning and Shimming: The spectrometer probe must be tuned to the appropriate frequencies

for ¹H and ¹³C nuclei. The magnetic field homogeneity is then optimized by shimming on the

sample to ensure sharp, symmetrical peaks.

¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment is typically employed.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.

¹³C NMR Acquisition Parameters:
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Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and

enhance the signal-to-noise ratio.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly

larger number of scans (e.g., 1024 or more) is often required to obtain a spectrum with an

adequate signal-to-noise ratio.

Data Processing
The raw free induction decay (FID) signal is processed to generate the final spectrum. This

involves:

Fourier Transformation: Converts the time-domain data (FID) into the frequency-domain

spectrum.

Phasing: Correction of the phase of the spectrum to ensure all peaks are in the absorptive

mode.

Baseline Correction: Flattening of the baseline of the spectrum.

Referencing: Calibration of the chemical shift axis using the internal standard (TMS at 0.00

ppm).

Integration: Determination of the relative areas of the peaks in the ¹H NMR spectrum, which

correspond to the relative number of protons.

Structural Visualization
The following diagram illustrates the molecular structure of quinoxalin-2-amine with

numbering for the proton and carbon atoms, providing a clear reference for the interpretation of

the NMR data.

Caption: Molecular structure of quinoxalin-2-amine.
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To cite this document: BenchChem. [Spectroscopic Profile of Quinoxalin-2-amine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120755#spectroscopic-data-for-quinoxalin-2-amine-
1h-nmr-13c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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